

comparative analysis of the monoamine releasing activity of fenbutrazate analogs

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Comparative Analysis of Monoamine Releasing Activity of Fenbutrazate Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the monoamine releasing activity of various **fenbutrazate** analogs. The data presented is compiled from preclinical studies and aims to offer an objective overview of the potency and selectivity of these compounds as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) releasing agents. This information is intended to aid researchers and drug development professionals in understanding the structure-activity relationships (SAR) of this class of compounds and to inform the design of novel therapeutic agents, particularly for conditions such as stimulant addiction.

Summary of Monoamine Releasing Activity

The following table summarizes the in vitro monoamine releasing potencies (EC50 values in nM) of **fenbutrazate** (phenmetrazine) and its analogs. Lower EC50 values indicate higher potency.



Compound	Dopamine (DA) Release EC50 (nM)	Norepineph rine (NE) Release EC50 (nM)	Serotonin (5-HT) Release EC50 (nM)	DA/5-HT Selectivity Ratio	Reference
Phenmetrazin e (PM)	131	50	>10000	>76.3	[1]
2- Methylphenm etrazine (2- MPM)	374	102	1758	4.7	[2]
3- Methylphenm etrazine (3- MPM)	1321	509	5383	4.1	[2]
4- Methylphenm etrazine (4- MPM)	227	62	86	0.4	[2]
2- Fluorophenm etrazine (2- FPM)	430	180	>10000	>23.3	[3]
3- Fluorophenm etrazine (3- FPM)	210	120	8500	40.5	[3]
4- Fluorophenm etrazine (4- FPM)	190	130	2800	14.7	[3]
PAL-594 (3'- chloro-	27	Not Reported	301	11.1	[4]



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PAL-730	More potent than Phenmetrazin e	Not Reported	More potent than Phenmetrazin e	Not Reported	[4]
PAL-738	58	Not Reported	23	0.4	[4]

Experimental Protocols

The data presented in this guide were primarily generated using in vitro monoamine release assays with synaptosomes prepared from rat brain tissue.[2][4] The following is a detailed description of a typical experimental protocol.

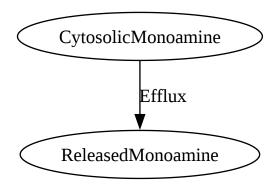
- 1. Synaptosome Preparation:
- Tissue Source: Whole brains are rapidly removed from male Sprague-Dawley rats.[5]
- Homogenization: The brain tissue (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine) is homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).[5][6]
- Centrifugation: The homogenate undergoes a series of differential centrifugations to isolate the synaptosomal fraction (P2 pellet). This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet synaptosomes.[6][7]
- Washing: The crude synaptosomal pellet is washed to remove contaminants.[7]
- 2. In Vitro Monoamine Release Assay (Superfusion Method):
- Radiolabeling: Synaptosomes are pre-incubated with a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.[1][8]
- Superfusion: The radiolabeled synaptosomes are then placed in a superfusion apparatus, which allows for a continuous flow of buffer over the synaptosomes.[5]



- Basal Release: Fractions of the superfusate are collected over time to establish a stable baseline of spontaneous neurotransmitter release.[5]
- Stimulated Release: The superfusion buffer is switched to one containing the test compound (fenbutrazate analog) at various concentrations. Fractions of the superfusate are continuously collected.
- Quantification: The amount of radioactivity in each collected fraction is measured using liquid scintillation counting.
- Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the stimulation period. EC50 values (the concentration of the drug that produces 50% of its maximal effect) are then calculated from the concentration-response curves.

Mechanism of Action: Monoamine Release

Fenbutrazate and its analogs are classified as monoamine releasing agents. Their mechanism of action involves interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).



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As depicted in Figure 1, these compounds act as substrates for the monoamine transporters. They are taken up into the presynaptic neuron, leading to a reversal of the transporter's normal function. Instead of taking monoamines from the synaptic cleft back into the neuron, the transporter begins to move monoamines from the cytoplasm out into the synaptic cleft. This process, known as efflux, results in a significant increase in the extracellular concentration of







dopamine, norepinephrine, and/or serotonin, leading to enhanced neurotransmission. Some analogs may also interact with vesicular monoamine transporters (VMATs), causing the release of monoamines from synaptic vesicles into the cytoplasm, further increasing the pool of neurotransmitter available for release.

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